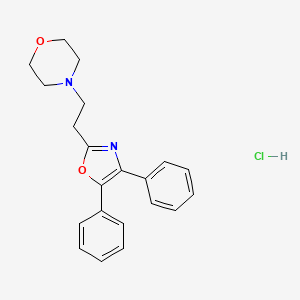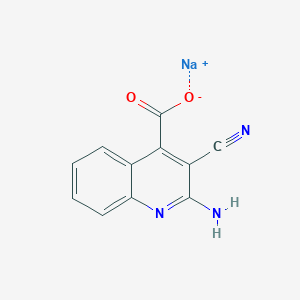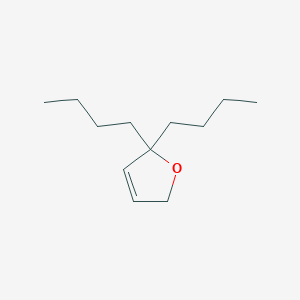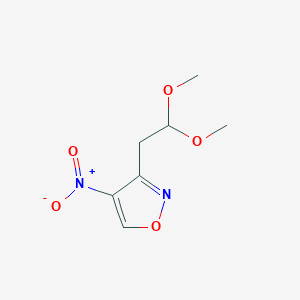![molecular formula C19H15Br2NO4 B12897885 {3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid CAS No. 918946-57-3](/img/structure/B12897885.png)
{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is a complex organic compound with the molecular formula C19H15Br2NO4 and a molecular weight of 481.13 g/mol . This compound is characterized by the presence of bromine atoms, a quinoline moiety, and an acetic acid functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, including halogenation, etherification, and acylation reactions. One common synthetic route involves the following steps:
Etherification: The quinoline moiety is introduced via an etherification reaction, where 2-ethylquinoline is reacted with the brominated phenol derivative in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the etherified product with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and quinoline moiety play a crucial role in its binding affinity and activity. It may act by inhibiting specific enzymes or receptors, leading to the modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid
- 2-(3,5-Dibromo-4-((2-ethylquinolin-5-yl)oxy)phenoxy)acetic acid
- 2-(3,5-Dibromo-4-((2-ethylquinolin-7-yl)oxy)phenoxy)acetic acid
Uniqueness
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
918946-57-3 |
|---|---|
Molecular Formula |
C19H15Br2NO4 |
Molecular Weight |
481.1 g/mol |
IUPAC Name |
2-[3,5-dibromo-4-(2-ethylquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H15Br2NO4/c1-2-12-4-3-11-7-13(5-6-17(11)22-12)26-19-15(20)8-14(9-16(19)21)25-10-18(23)24/h3-9H,2,10H2,1H3,(H,23,24) |
InChI Key |
RTJXPZCPFMPIJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)

![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)

![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)
![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)

![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)


